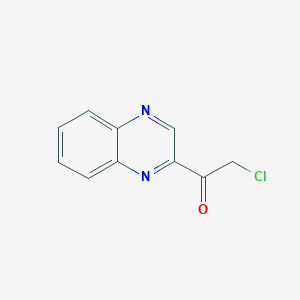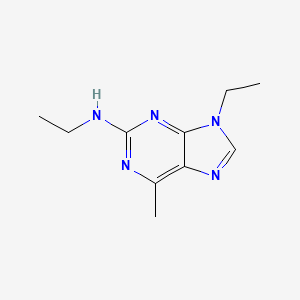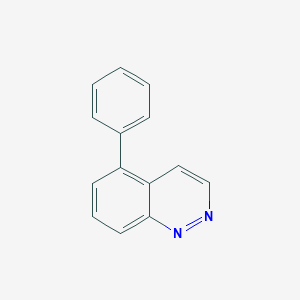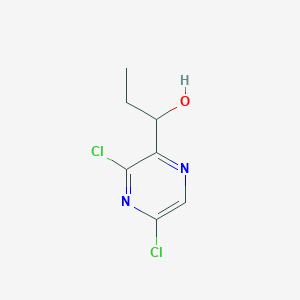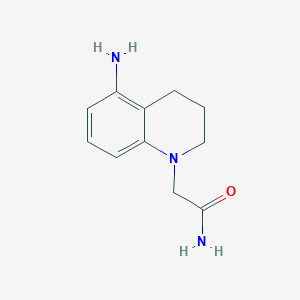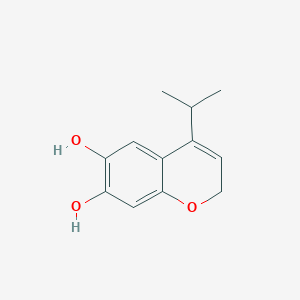![molecular formula C12H17N3 B11897604 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)- CAS No. 646055-65-4](/img/structure/B11897604.png)
1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE is a heterocyclic compound that features a spiro structure, which is characterized by a bicyclic system where two rings are connected through a single atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural uniqueness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE typically involves the reaction of pyridine derivatives with appropriate amines under controlled conditions. One common method involves the use of magnesium oxide nanoparticles as a catalyst to facilitate the reaction. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of 1-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact pathways and targets can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-7-pyridin-3-yl-1,7-diaza-spiro[4.4]nonane
- 1,3,7-Triazaspiro[4.4]nonane-2,4-dione
Uniqueness
1-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE is unique due to its specific spiro structure and the presence of both pyridine and diazaspiro moieties. This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds .
Eigenschaften
CAS-Nummer |
646055-65-4 |
|---|---|
Molekularformel |
C12H17N3 |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
1-pyridin-3-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C12H17N3/c1-3-11(9-13-6-1)15-8-2-4-12(15)5-7-14-10-12/h1,3,6,9,14H,2,4-5,7-8,10H2 |
InChI-Schlüssel |
GIMNNDHNRSREAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCNC2)N(C1)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11897540.png)
